molecular formula C22H29ClFN7O7S2 B14706143 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 25313-09-1

4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B14706143
CAS No.: 25313-09-1
M. Wt: 622.1 g/mol
InChI Key: JHUYZFZLEIQAFV-UHFFFAOYSA-N
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Description

4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound It is characterized by the presence of multiple functional groups, including a triazine ring, a sulfonyl fluoride group, and an ethylcarbamoylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dioxane, dichloroethane.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions include various substituted triazines and sulfonyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of various organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biology, the compound is used in the study of enzyme inhibition and protein interactions.

Medicine

In medicine, the compound is being investigated for its potential use as an anticancer agent and in the treatment of various diseases. It is also used in the development of diagnostic tools and imaging agents.

Industry

In industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves the inhibition of specific enzymes and proteins. The compound binds to the active site of the target enzyme, preventing its normal function. This leads to the disruption of various cellular processes and ultimately results in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-diamino-1,3,5-triazine: This compound is structurally similar and shares some of the same functional groups.

    6-Chloro-1,3,5-triazine-2,4-diamine: Another similar compound with a triazine ring and chlorine substitution.

Uniqueness

The uniqueness of 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid lies in its complex structure and the presence of multiple functional groups

Properties

CAS No.

25313-09-1

Molecular Formula

C22H29ClFN7O7S2

Molecular Weight

622.1 g/mol

IUPAC Name

4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C20H23ClFN7O4S.C2H6O3S/c1-20(2)28-17(23)27-18(24)29(20)13-5-8-16(15(21)11-13)33-10-9-25-19(30)26-12-3-6-14(7-4-12)34(22,31)32;1-2-6(3,4)5/h3-8,11H,9-10H2,1-2H3,(H2,25,26,30)(H4,23,24,27,28);2H2,1H3,(H,3,4,5)

InChI Key

JHUYZFZLEIQAFV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCNC(=O)NC3=CC=C(C=C3)S(=O)(=O)F)Cl)N)N)C

Origin of Product

United States

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